2-Ethyl-5-hydroxybenzonitrile
Overview
Description
2-Ethyl-5-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO It is characterized by a benzene ring substituted with an ethyl group, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-hydroxybenzonitrile typically involves the nitration of 2-ethylphenol followed by a reduction process. One common method includes:
Nitration: 2-ethylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position relative to the hydroxyl group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction with copper(I) cyanide to introduce the nitrile group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using agents like potassium permanganate or chromium trioxide, to form corresponding quinones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Ethyl-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving nitrile-containing compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-5-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes that metabolize nitriles, leading to the formation of amides or carboxylic acids. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Ethylphenol: Lacks the nitrile group, making it less reactive in certain synthetic applications.
5-Hydroxybenzonitrile: Lacks the ethyl group, which can influence its physical properties and reactivity.
2-Ethyl-4-hydroxybenzonitrile: Positional isomer with different reactivity due to the position of the hydroxyl group.
Uniqueness: 2-Ethyl-5-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in targeted synthetic applications and research studies.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a compound of interest for further exploration and application.
Properties
IUPAC Name |
2-ethyl-5-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-7-3-4-9(11)5-8(7)6-10/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIVWSHGUSDXGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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